molecular formula C5H11N3OS B3041263 1-Morpholin-4-ylthiourea CAS No. 26387-20-2

1-Morpholin-4-ylthiourea

Cat. No. B3041263
CAS RN: 26387-20-2
M. Wt: 161.23 g/mol
InChI Key: OIZBKMFCDGFAFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Morpholin-4-ylthiourea and similar compounds has been studied in the context of corrosion inhibition . It’s also mentioned that one-step multicomponent reactions are developed as a new greener tool for the synthesis of a variety of compounds that have nitrogen, oxygen, and sulfur atoms . Another study discusses the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Chemical Reactions Analysis

The inhibition effect of 1-Morpholin-4-ylthiourea on the corrosion of mild steel in 0.5 M hydrochloric acid solution has been investigated . The results showed that it is an effective corrosion inhibitor and the inhibition efficiency increases with an increase in the concentration of the inhibitor .

Scientific Research Applications

Antitumor Activity

Morpholin-4-ylthiourea has demonstrated antitumor potential. It inhibits tumor cell growth by interfering with critical cellular processes. Researchers have explored its use in cancer therapy due to its ability to target specific pathways involved in tumor progression .

Enzyme Inhibition

This compound acts as an enzyme inhibitor, affecting specific enzymes involved in various biological processes. By modulating enzyme activity, it may contribute to therapeutic interventions or drug development .

Anti-Bacterial and Anti-Fungal Properties

Morpholin-4-ylthiourea exhibits antibacterial and antifungal activities. It could serve as a basis for designing novel antimicrobial agents or as an additive in materials with antimicrobial properties .

Anti-Malarial Potential

Studies have explored the use of morpholin-4-ylthiourea in combating malaria. Its mechanism of action involves disrupting the parasite’s life cycle, making it a promising candidate for antimalarial drug development .

Chemosensors and Molecular Recognition

Researchers have investigated morpholin-4-ylthiourea as a chemosensor—a molecule that detects specific analytes. Its ability to selectively bind to certain substances makes it valuable in molecular recognition studies .

Materials Science and Coordination Complexes

Beyond its biological applications, morpholin-4-ylthiourea plays a role in materials science. It contributes to the development of flame retardants, thermal stabilizers, and antioxidants. Additionally, coordination complexes formed with this ligand have been studied for their unique properties .

Future Directions

The future directions of research on 1-Morpholin-4-ylthiourea could involve further exploration of its properties and potential applications. For instance, its effectiveness as a corrosion inhibitor suggests potential uses in industries where corrosion is a concern .

properties

IUPAC Name

morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3OS/c6-5(10)7-8-1-3-9-4-2-8/h1-4H2,(H3,6,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZBKMFCDGFAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholin-4-ylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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